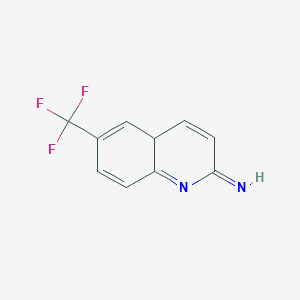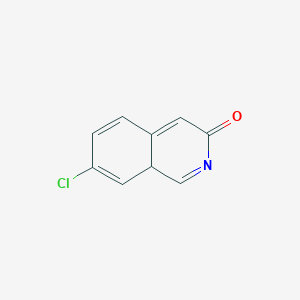
6-(trifluoromethyl)-4aH-quinolin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(trifluoromethyl)-4aH-quinolin-2-imine is a compound that features a quinoline core with a trifluoromethyl group at the 6-position and an imine group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Quinoline derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a quinoline precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The imine group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)-4aH-quinolin-2-imine may involve large-scale trifluoromethylation reactions using efficient and cost-effective reagents. The use of continuous flow reactors can enhance the scalability and safety of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(trifluoromethyl)-4aH-quinolin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using catalysts like iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
6-(trifluoromethyl)-4aH-quinolin-2-imine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(trifluoromethyl)-4aH-quinolin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The imine group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-(trifluoromethyl)-4aH-quinolin-2-imine is unique due to the presence of both the trifluoromethyl and imine groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H7F3N2 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-4aH-quinolin-2-imine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-6,14H |
Clé InChI |
POFYTQCZTZEHED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=N)N=C2C1C=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[ethyl(3-methylphenyl)amino]propyl}-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12343442.png)


![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)



![11-[(2-Methylphenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343478.png)






